molecular formula C18H19N3OS B2651903 N-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]benzamide CAS No. 327072-87-7

N-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]benzamide

Numéro de catalogue B2651903
Numéro CAS: 327072-87-7
Poids moléculaire: 325.43
Clé InChI: DREAIVKRFXPKRY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“N-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]benzamide” is a compound that belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring . This compound has been synthesized and studied for its potential biological activities .


Synthesis Analysis

The synthesis of benzimidazole derivatives, including “N-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]benzamide”, involves several steps. The process includes the preparation of benzimidazole analogues and their assessment for activation of human glucokinase . The derivatives synthesized have shown to increase the catalytic action of glucokinase .


Molecular Structure Analysis

The molecular structure of “N-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]benzamide” has been characterized by various spectroscopic techniques such as 1H NMR, IR, elemental and X-ray analysis . The compound crystallizes in a triclinic crystal system .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]benzamide” include its spectroscopic characteristics, which have been determined by 1H NMR, IR, elemental and X-ray analysis . Further details about its physical and chemical properties are not available in the search results.

Applications De Recherche Scientifique

Orexin Receptor Antagonists

  • A study on SB-649868 , an orexin 1 and 2 receptor antagonist, highlighted its metabolism and disposition in humans. It is developed for insomnia treatment and demonstrates how benzamide derivatives are investigated for their potential in treating sleep disorders. The study found the compound and its metabolites are primarily excreted via feces, with metabolism occurring via oxidation of the benzofuran ring. This indicates the metabolic pathways and elimination processes of similar compounds, which can be crucial for drug development processes (Renzulli et al., 2011).

Antipsychotic Applications

  • Amisulpride , a substituted benzamide, has been extensively studied for its efficacy in treating schizophrenia, demonstrating the role of benzamide derivatives in psychiatric medication. It shows high selectivity for dopamine D2 and D3 receptors, offering a therapeutic approach for both the negative and positive symptoms of schizophrenia. The detailed study reveals amisulpride's effectiveness and tolerability, comparing it with placebo and other antipsychotics, highlighting its specific action mechanism and potential side effects (Lôo et al., 1997; Wetzel et al., 1998; Möller et al., 1997).

Parasitic Infections Treatment

  • Research on benzimidazoles like mebendazole and their efficacy against intestinal nematode infections provides insight into how these compounds are applied in treating parasitic infections. This study underscores the importance of benzimidazoles in chemotherapy-based control programs and the need for monitoring their efficacy to prevent resistance development (Albonico et al., 2003).

Orientations Futures

The future directions for the study of “N-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]benzamide” could include further exploration of its biological activities, particularly its potential as an allosteric activator of human glucokinase . Additionally, more research could be conducted to fully understand its mechanism of action and to explore its potential therapeutic applications.

Propriétés

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-23-12-11-16(21-18(22)13-7-3-2-4-8-13)17-19-14-9-5-6-10-15(14)20-17/h2-10,16H,11-12H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREAIVKRFXPKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.